[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-6-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-2-6-15(7-3-12)21(19,20)17-9-8-14-5-4-13(11-18)10-16(14)17/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINGCGFHGFKGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol typically involves the sulfonylation of an indole derivative followed by the introduction of a methanol group. The reaction conditions often require the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products:
- Oxidation of the methanol group can yield [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanal or [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]carboxylic acid.
- Reduction of the sulfonyl group can produce [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanethiol.
- Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group can enhance the compound’s binding affinity to biological targets.
Medicine: Indole derivatives, including [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol, are investigated for their potential therapeutic applications. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol and analogous indole derivatives:
Table 1: Structural Comparison of Indole Derivatives
Key Observations :
- Substituent Effects : The sulfonyl group in the target compound increases polarity compared to the methoxybenzyl group in 1-(4-methoxybenzyl)-1H-indol-6-amine . Conversely, the pentyl and naphthalenyl groups in compounds enhance lipophilicity, making them more suited for membrane penetration .
- Positional Influence: Substitutions at position 3 (e.g., methanone in compounds) vs. position 6 (hydroxymethyl in the target compound) alter electronic distribution and steric effects, impacting binding affinity in biological systems.
Physicochemical Properties
- Solubility: The target compound’s sulfonyl and hydroxymethyl groups favor solubility in polar solvents (e.g., methanol, DMSO), whereas ’s lipophilic substituents reduce aqueous solubility .
- Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, similar to the amine in 1-(4-methoxybenzyl)-1H-indol-6-amine .
Spectroscopic Data
- NMR Shifts :
- Target Compound : Expected downfield shifts for aromatic protons near the sulfonyl group (e.g., δ 7.5–8.0 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm) .
- 1-(4-Methoxybenzyl)-1H-indol-6-amine : Aromatic protons resonate at δ 7.05–7.40 ppm, with the benzyl CH2 at δ 5.14 ppm . The absence of electron-withdrawing groups results in less deshielding compared to the sulfonyl-containing compound.
Biological Activity
[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of indole derivatives with sulfonyl chlorides. The resulting structure features an indole core substituted with a methylbenzenesulfonyl group, which contributes to its biological activity.
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Traditional coupling | Indole, sulfonyl chloride | 75% | |
| Microwave-assisted synthesis | Indole, sulfonyl chloride | 85% | |
| Solvent-free conditions | Indole, sulfonyl chloride | 90% |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine pathway. IDO inhibitors are being explored as potential cancer immunotherapy agents due to their ability to modulate immune responses.
Case Study: IDO Inhibition
In a study conducted by Chondrogianni et al., the compound demonstrated a capacity to inhibit IDO activity effectively, leading to enhanced immune responses in tumor models. The inhibition of IDO was associated with increased levels of tryptophan and decreased levels of kynurenine, suggesting a reversal of tumor-induced immune suppression .
Anticancer Properties
The compound has also shown promise in anticancer applications. Its mechanism appears to involve the modulation of histone deacetylases (HDACs), which play critical roles in gene expression related to cell cycle regulation and apoptosis.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | HDAC inhibition |
| MCF-7 (Breast) | 3.5 | Apoptosis induction |
| HeLa (Cervical) | 4.0 | Cell cycle arrest |
Pharmacological Implications
The pharmacological profile of this compound suggests its potential use in treating various cancers by targeting metabolic pathways involved in tumor growth and immune evasion. Its dual action as an IDO inhibitor and HDAC modulator underscores its therapeutic promise.
Q & A
Q. What are the common synthetic routes for [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol, and what parameters critically affect yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the indole core. A representative procedure (adapted from indole derivatives in ) includes:
Sulfonylation : Reacting 6-hydroxymethylindole with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Critical Parameters :
- Temperature : Excess heat may lead to decomposition; reactions are often conducted at 0–25°C.
- Stoichiometry : Molar ratios of sulfonyl chloride to indole (1.2:1) optimize yield .
- Protection of Alcohol : The hydroxymethyl group may require temporary protection (e.g., silylation) to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at N1, hydroxymethyl at C6). Key signals include:
- Indole H7 : Downfield shift (~δ 7.8–8.2 ppm) due to sulfonyl electron withdrawal .
- Hydroxymethyl : Broad singlet (~δ 4.8 ppm) for –OH and triplet (~δ 4.2 ppm) for –CH₂– .
- HPLC : Reverse-phase C18 column (mobile phase: methanol/water with 0.1% TFA) ensures purity >98% .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 301.08 .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is collected. The sulfonyl group’s orientation (axial vs. equatorial) and hydrogen bonding (e.g., –OH∙∙∙O=S interactions) are key .
- Refinement with SHELXL :
- Restraints : Apply geometric constraints for flexible groups (e.g., –CH₂OH).
- Validation : Check R-factor convergence (<5%) and electron density maps for omitted regions .
- Case Study : Similar indole derivatives show sulfonyl groups adopting planar geometry to minimize steric clashes .
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?
- Methodological Answer :
- Variable Substituents : Modify the sulfonyl aromatic ring (e.g., electron-withdrawing groups) or indole C3/C5 positions .
- Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli ().
- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays .
- Data Analysis : Use multivariate regression to correlate Hammett σ values or logP with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., solvent DMSO concentration affects solubility ).
- Structural Verification : Confirm compound identity via NMR and HRMS to rule out impurities .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Bayesian modeling) to identify outliers .
Environmental and Safety Considerations
Q. What methodologies assess the environmental impact of this compound?
- Methodological Answer :
- Biodegradation : OECD 301F test to measure % degradation over 28 days in activated sludge.
- Ecotoxicology :
- Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-h EC₅₀) .
- Aquatic Toxicity : Daphnia magna immobilization assay (48-h LC₅₀) .
- Green Chemistry : Replace traditional sulfonylating agents (e.g., tosyl chloride) with biocatalysts (e.g., aryl sulfotransferases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
